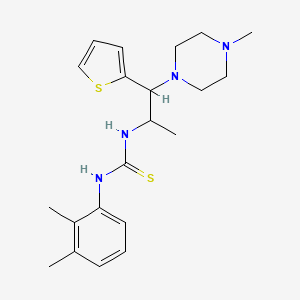

1-(2,3-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4S2/c1-15-7-5-8-18(16(15)2)23-21(26)22-17(3)20(19-9-6-14-27-19)25-12-10-24(4)11-13-25/h5-9,14,17,20H,10-13H2,1-4H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDUGQVKIFYYIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,3-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a member of the thiourea class, which has garnered attention for its diverse biological activities. Thioureas are known for their ability to interact with various biological targets, leading to potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation.

Chemical Structure and Properties

This compound features a complex structure that includes a thiourea moiety, which is crucial for its biological activity. The presence of the 2,3-dimethylphenyl group and the 4-methylpiperazin-1-yl substituent enhances its interaction with biological systems, potentially influencing its pharmacological profile.

Anticancer Activity

Thiourea derivatives have shown significant anticancer properties. In studies, compounds similar to the one demonstrated cytotoxic effects on various cancer cell lines:

- MCF-7 (breast cancer) : IC50 values ranged from 3 to 14 µM for related thiourea compounds, indicating strong growth inhibition .

- A549 (lung cancer) : Similar derivatives were effective in inhibiting growth with reported IC50 values around 10 µM .

The proposed mechanism of action includes the induction of apoptosis and cell cycle arrest at the S phase, as evidenced by increased LDH enzyme activity in treated cells .

Antimicrobial Activity

Thioureas have also been evaluated for their antimicrobial properties. Research indicates that certain thiourea derivatives possess broad-spectrum antibacterial and antifungal activities:

- Antibacterial : Compounds showed potent activity against pathogenic bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

- Antifungal : Studies demonstrated efficacy against various fungal strains, suggesting potential use in treating fungal infections .

Antioxidant Activity

The antioxidant potential of thioureas is another area of interest. For example, some derivatives exhibited strong reducing capabilities against free radicals like ABTS and DPPH, with IC50 values as low as 45 µg/mL . This antioxidant activity may contribute to their overall therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of thiourea compounds is critical for optimizing their biological activity. Modifications to the thiourea backbone or substituents can lead to enhanced potency or selectivity:

| Substituent | Effect on Activity |

|---|---|

| Dimethylphenyl | Increases lipophilicity and binding affinity |

| Piperazine group | Enhances solubility and bioavailability |

| Thiophenyl moiety | Contributes to unique electronic properties |

Case Studies

Several studies have highlighted the biological efficacy of thioureas:

- Kulabaş et al. (2017) reported that acylthioureas showed significant anticancer activity across multiple cell lines, with some derivatives achieving over 61% inhibition at specific concentrations .

- Research by Bingöl Özakpınar et al. (2020) demonstrated that novel thiourea derivatives could inhibit cancer cell proliferation effectively while showing minimal cytotoxicity towards normal cells .

Scientific Research Applications

Anticancer Applications

Thiourea derivatives, including the compound , have demonstrated promising anticancer properties. Research indicates that they can inhibit the growth of various cancer cell lines. The compound has shown selective cytotoxicity against human leukemia cells, with reported IC50 values as low as 1.50 µM, indicating strong potential as a targeted cancer therapy . Similar studies have documented IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines, suggesting a broad spectrum of activity against different malignancies.

Antimicrobial Properties

The antimicrobial efficacy of thiourea derivatives has been well-documented. The compound exhibits potent antibacterial activity against pathogenic bacteria, with studies indicating effective inhibition at concentrations comparable to established antibiotics . A structure-activity relationship (SAR) analysis suggests that modifications in the thiourea structure can enhance antibacterial potency, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Thioureas have also been investigated for their anti-inflammatory properties. The ability of these compounds to inhibit pro-inflammatory cytokines positions them as potential treatments for inflammatory diseases. While specific data on the anti-inflammatory activity of this compound is limited, the general trend among thioureas indicates promising therapeutic applications in this area .

Data Table: Biological Activities of Thiourea Derivatives

| Activity Type | IC50 Values (µM) | References |

|---|---|---|

| Anticancer | 1.50 - 14 | |

| Antibacterial | 16.23 | |

| Antifungal | <20 | |

| Anti-inflammatory | Not specified |

Case Study 1: Anticancer Efficacy

In a study evaluating various thiourea derivatives, the compound exhibited significant cytotoxicity towards leukemia cells compared to conventional chemotherapeutics like etoposide. This highlights its potential as an effective alternative in cancer treatment regimens.

Case Study 2: Antimicrobial Action

Another investigation focused on the antibacterial properties of thioureas against a panel of pathogenic bacteria. The compound demonstrated effective inhibition at concentrations similar to those of established antibiotics, suggesting its viability as an alternative treatment option for bacterial infections .

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for preparing this thiourea derivative?

Answer: The synthesis involves multi-step reactions, including:

- Intermediate formation : Reacting 2,3-dimethylaniline with thiophosgene or isothiocyanate derivatives to form a thiourea precursor.

- Coupling reaction : Introducing the 1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl moiety via nucleophilic substitution or amide coupling.

- Purification : Use column chromatography or recrystallization to isolate the final product (≥95% purity) .

Q. Critical Conditions :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Intermediate | Thiophosgene, dry DCM, 0–5°C | Thiourea core formation |

| Coupling | DIPEA, DMF, 60°C, 12h | Amine-thiourea linkage |

| Purification | Silica gel chromatography (EtOAc/hexane) | Remove unreacted intermediates |

Q. Which analytical techniques are essential for confirming structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., C18 column, acetonitrile/water gradient) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight .

Q. What in vitro assays are suitable for initial biological activity screening?

Answer:

- Anticancer : MTT assay using cancer cell lines (e.g., MCF-7, HeLa) to measure IC50 .

- Antimicrobial : Broth microdilution assay against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Q. How do the 2,3-dimethylphenyl and thiophen-2-yl groups influence physicochemical properties?

Answer:

- Lipophilicity : The dimethylphenyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility.

- Electron-rich thiophene : Improves π-π stacking with aromatic residues in target proteins .

- Steric effects : 2,3-Dimethyl substitution may hinder rotational freedom, affecting binding kinetics .

Q. What are key challenges in scaling up synthesis while maintaining yield?

Answer:

- Optimization : Use catalytic reagents (e.g., Pd catalysts for coupling) to reduce side reactions .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scaling .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., IC50 variability) be resolved?

Answer:

- Assay standardization : Normalize cell passage numbers, serum concentrations, and incubation times .

- Purity verification : Re-test compounds after HPLC purification to exclude impurities affecting activity .

- Orthogonal assays : Compare results from fluorescence-based vs. luminescence-based readouts .

Q. What computational methods predict binding modes and target interactions?

Answer:

- Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify binding pockets .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability .

- QSAR modeling : Corrogate substituent effects with bioactivity data to guide SAR .

Q. How to optimize regioselectivity during thiourea core modifications?

Answer:

- Protecting groups : Temporarily block reactive sites (e.g., piperazine nitrogen) during functionalization .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to favor nucleophilic attack at specific positions .

- Directed metalation : Employ organometallic reagents for controlled substitution patterns .

Q. How are metabolic stability and pharmacokinetics assessed preclinically?

Answer:

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

- Plasma protein binding : Equilibrium dialysis to measure free fraction .

- Permeability : Caco-2 cell monolayer assay to predict oral bioavailability .

Q. What orthogonal purification techniques isolate stereoisomers or eliminate byproducts?

Answer:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol .

- Crystallization : Optimize solvent mixtures (e.g., ethanol/diethyl ether) for selective crystal growth .

- Countercurrent chromatography : Separate closely related impurities via liquid-liquid partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.